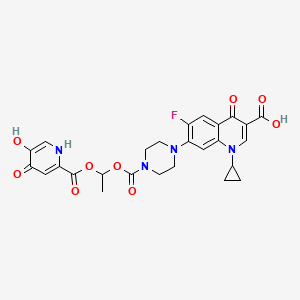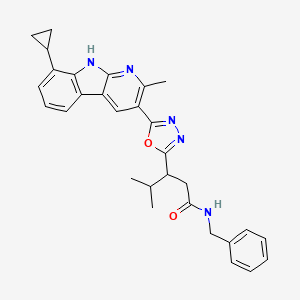
Antibacterial agent 128
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 128 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, including drug-resistant strains. This compound is particularly noted for its ability to disrupt bacterial cell membranes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 128 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline production. Quality control measures are implemented to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 128 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antibacterial agent 128 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial cell membrane dynamics and the development of drug resistance.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of antibacterial agent 128 involves disrupting the bacterial cell membrane. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets specific lipids and proteins within the membrane, interfering with their normal function. Additionally, it may inhibit essential bacterial enzymes, further contributing to its antibacterial effects.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Vancomycin: Used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.
Uniqueness: Antibacterial agent 128 is unique in its ability to target and disrupt bacterial cell membranes, a mechanism that is less common among traditional antibiotics. This makes it particularly effective against drug-resistant strains that have developed resistance to other antibiotics.
Properties
Molecular Formula |
C26H25FN4O9 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[1-(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)oxyethoxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H25FN4O9/c1-13(39-25(37)18-9-21(32)22(33)11-28-18)40-26(38)30-6-4-29(5-7-30)20-10-19-15(8-17(20)27)23(34)16(24(35)36)12-31(19)14-2-3-14/h8-14,33H,2-7H2,1H3,(H,28,32)(H,35,36) |
InChI Key |
LQBHODBABGFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CC(=O)C(=CN1)O)OC(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)
